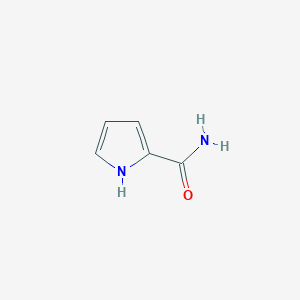

1H-Pyrrole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(8)4-2-1-3-7-4/h1-3,7H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOQBKJCOAXOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341512 | |

| Record name | 1H-Pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-72-8 | |

| Record name | Pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrrole-2-carboxamide: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1H-Pyrrole-2-carboxamide, a foundational heterocyclic molecule. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, structural characteristics, and therapeutic potential of this important scaffold. We will delve into its physicochemical properties, spectroscopic profile, synthesis, and reactivity, with a particular focus on its role as a key building block in modern medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amide built upon a five-membered pyrrole ring.[1] This seemingly simple structure possesses a rich electronic character that dictates its physical and chemical behavior. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the pyrrole ring electron-rich and highly susceptible to electrophilic attack. The carboxamide substituent at the C2 position acts as an electron-withdrawing group, modulating the reactivity of the ring and providing a crucial handle for hydrogen bonding interactions, which is fundamental to its biological activity.[2]

Core Structural and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| CAS Number | 4551-72-8 | [3] |

| Appearance | White to brown crystalline solid | [4] |

| Melting Point | 175-178 °C | Sourced from supplier data |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in both synthesis and biological assays. Its polarity, driven by the amide group and the pyrrole N-H, allows for some interaction with polar solvents, but this is counteracted by the largely non-polar aromatic ring.

-

Water: Insoluble.[4]

-

Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), slightly soluble in chloroform and methanol.[4][5]

This solubility profile is typical for small, functionalized heterocyclic compounds and necessitates the use of polar aprotic solvents like DMSO for creating stock solutions for biological screening.

Crystal Structure and Conformational Analysis

The solid-state structure of this compound has been elucidated by X-ray crystallography (CSD Entry: CCDC 278026).[3] The crystal structure reveals a nearly planar conformation, a consequence of the sp² hybridization of the ring atoms and the partial double-bond character of the C2-carbonyl bond. In the solid state, molecules are organized into extensive networks through intermolecular hydrogen bonds. Specifically, the amide N-H protons and the pyrrole N-H proton act as hydrogen bond donors, while the carbonyl oxygen serves as the primary hydrogen bond acceptor. This hydrogen-bonding motif is a self-validating system that dictates the crystal packing and is a key predictor of how this scaffold will interact with biological targets such as enzyme active sites.[6]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following data are based on experimental findings and analysis of closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides a detailed map of the proton and carbon environments. The chemical shifts are highly predictable due to the aromatic nature of the pyrrole ring and the influence of the carboxamide substituent. (Data predicted based on the closely related pyrrole-2-carboxylic acid).[7]

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~11.7 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrrole ring.

-

δ ~7.5 ppm (br s, 1H) & ~7.0 ppm (br s, 1H): These two broad singlets are from the two protons of the -CONH₂ group. Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential for restricted rotation.

-

δ ~6.9 ppm (m, 1H): This multiplet is assigned to the H5 proton, which is adjacent to the nitrogen atom.

-

δ ~6.7 ppm (m, 1H): This multiplet corresponds to the H3 proton, adjacent to the carboxamide group.

-

δ ~6.1 ppm (m, 1H): This multiplet is assigned to the H4 proton.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~162 ppm: The carbonyl carbon of the amide group.

-

δ ~128 ppm: The C2 carbon atom, bonded to the electron-withdrawing carboxamide group.

-

δ ~122 ppm: The C5 carbon atom.

-

δ ~112 ppm: The C3 carbon atom.

-

δ ~108 ppm: The C4 carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups. The spectrum of this compound shows characteristic absorption bands confirming its structure. A notable feature is the presence of a carbonyl (C=O) doublet in DMSO solution, indicating rotational isomerism (s-cis/s-trans) around the C(ring)-C(carbonyl) bond.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (pyrrole and amide) |

| ~1667, ~1689 (in DMSO) | C=O stretching (Amide I band) |

| ~1600 | N-H bending (Amide II band) |

| ~1550 | C=C stretching (aromatic ring) |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry typically shows a prominent molecular ion peak. The fragmentation pattern is influenced by the stability of the pyrrole ring and the cleavage of the amide side chain.[8]

-

m/z 110 [M]⁺: The molecular ion peak, corresponding to the molecular weight of the compound.[3]

-

m/z 94: Loss of NH₂ radical ([M-NH₂]⁺).

-

m/z 66: Represents the pyrrole cation, resulting from the cleavage of the entire carboxamide group.

Synthesis and Reactivity

Synthetic Protocol: Ammonolysis of Ethyl Pyrrole-2-carboxylate

A reliable and straightforward method for the laboratory-scale synthesis of this compound is the ammonolysis of its corresponding ethyl ester. The precursor, ethyl pyrrole-2-carboxylate, can be synthesized from pyrrole itself.[9]

Step-by-Step Methodology:

-

Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Precursor):

-

Acylation: Pyrrole is first acylated with trichloroacetyl chloride in anhydrous diethyl ether to form 2-pyrrolyl trichloromethyl ketone. The reaction is exothermic and proceeds readily at room temperature.[9]

-

Esterification: The resulting ketone is then treated with sodium ethoxide in ethanol. This effects a haloform-type reaction, yielding ethyl 1H-pyrrole-2-carboxylate after workup and distillation.[9]

-

-

Ammonolysis to this compound:

-

Reaction Setup: Ethyl 1H-pyrrole-2-carboxylate is dissolved in methanol in a sealed pressure vessel.

-

Ammonolysis: An excess of concentrated aqueous ammonia is added, and the mixture is heated (e.g., to 100-120 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water) to yield pure this compound.

-

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing carboxamide group.

-

Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophiles.[10] The C2 position is occupied, and the carboxamide group is deactivating. Therefore, electrophilic substitution (e.g., halogenation, nitration) is directed primarily to the C4 and C5 positions. The C4 position is generally favored due to less steric hindrance and the electronic influence of the C2-substituent. Strong acids can cause polymerization, so mild reaction conditions are required.[11]

-

N-Alkylation and N-Acylation: The pyrrole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This provides a straightforward route to N-substituted derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[2]

-

Reactions of the Amide Group: The amide functionality can undergo standard transformations, such as dehydration to a nitrile or hydrolysis back to the carboxylic acid under harsh acidic or basic conditions.

Applications in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its ability to form key hydrogen bonds while presenting a modifiable aromatic surface makes it an ideal starting point for drug design.

Antitubercular Agents: MmpL3 Inhibition

Derivatives of this compound have emerged as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter responsible for exporting mycolic acids, critical components of the mycobacterial cell wall.

-

Mechanism of Action: These inhibitors are believed to function by binding within a proton channel of MmpL3, disrupting the proton motive force required for its transport activity.[2] Docking studies reveal that the pyrrole N-H and one of the amide N-H protons form crucial hydrogen bonds with key residues (like Asp645) in the MmpL3 binding pocket. Bulky, lipophilic groups attached elsewhere on the scaffold enhance binding affinity by occupying hydrophobic pockets.[2] The essentiality of these hydrogen bonds is demonstrated by the significant loss of activity upon methylation of either nitrogen atom.[2]

Anti-Inflammatory Agents: PDE4B Inhibition

The pyrrole-2-carboxamide core is also central to the design of selective inhibitors for Phosphodiesterase 4B (PDE4B). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.

-

Mechanism of Action: By inhibiting PDE4B, these compounds prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory cytokines (e.g., TNF-α) and enhances the release of anti-inflammatory mediators. The selectivity for the PDE4B isoform over others (like PDE4D) is crucial, as PDE4D inhibition is associated with side effects such as emesis. This selectivity is achieved through specific interactions within the enzyme's active site, where the pyrrole-2-carboxamide moiety often serves as an anchor.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its well-defined structure, predictable reactivity, and versatile chemical nature make it an invaluable building block in organic synthesis. For drug development professionals, its proven utility as a pharmacophore scaffold in targeting critical enzymes like MmpL3 and PDE4B underscores its enduring relevance. A thorough understanding of its core chemical properties and structure, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

- 1. biosynce.com [biosynce.com]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 5. This compound | Pyrrole-2-carboxamide |TargetMol [targetmol.com]

- 6. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. m.youtube.com [m.youtube.com]

The Spectroscopic Signature of 1H-Pyrrole-2-carboxamide: A Technical Guide for Researchers

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1H-Pyrrole-2-carboxamide, a molecule of significant interest in medicinal chemistry and materials science. This guide provides a detailed interpretation of its spectral characteristics, offering a foundational reference for its identification and utilization in research and development.

Introduction

This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with a carboxamide group. This structural motif is a key component in a variety of biologically active molecules and functional materials.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This technical guide presents a comprehensive analysis of the NMR, IR, and Mass Spectrometry data of this compound, providing researchers, scientists, and drug development professionals with a detailed reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the pyrrole ring protons, the amide protons, and the pyrrole N-H proton.

Expected Chemical Shifts and Coupling Constants:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~6.9 | dd | J(H5,H4) ≈ 2.5, J(H5,H3) ≈ 1.5 |

| H3 | ~6.8 | dd | J(H3,H4) ≈ 3.5, J(H3,H5) ≈ 1.5 |

| H4 | ~6.1 | t | J(H4,H3) ≈ 3.5, J(H4,H5) ≈ 2.5 |

| NH (pyrrole) | > 11.0 | br s | - |

| NH₂ (amide) | ~7.0 - 7.5 | br s | - |

-

Pyrrole Ring Protons: The three protons on the pyrrole ring (H3, H4, and H5) will appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the carboxamide group at the C2 position, the adjacent H3 and the distant H5 protons are expected to be deshielded and appear at a lower field compared to the H4 proton. The coupling between these protons results in characteristic splitting patterns. H5 and H3 will likely appear as doublets of doublets, while H4 will be a triplet (or more accurately, a triplet of doublets with similar coupling constants).

-

Amide and Pyrrole NH Protons: The amide (NH₂) and pyrrole (NH) protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration. In DMSO-d₆, a hydrogen-bonding solvent, these protons will exchange more slowly, making them more likely to be observed. The pyrrole NH proton is typically found at a very downfield chemical shift.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving a few milligrams of the sample in a deuterated solvent such as DMSO-d₆.[5] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the coupling patterns.[6]

Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C=O (amide) | ~161 |

| C2 | ~127 |

| C5 | ~122 |

| C3 | ~111 |

| C4 | ~108 |

-

Carbonyl Carbon: The carbonyl carbon of the amide group is the most deshielded carbon and will appear at the lowest field.

-

Pyrrole Ring Carbons: The chemical shifts of the pyrrole ring carbons are influenced by the nitrogen heteroatom and the carboxamide substituent. C2, being directly attached to the electron-withdrawing carboxamide group, will be downfield. C5 is also deshielded due to its proximity to the nitrogen. C3 and C4 are expected to be more shielded and appear at a higher field. Data for related substituted pyrrole-2-carboxamides in DMSO-d₆ show the carbonyl carbon around 161.1 ppm and pyrrole carbons in the range of 107-128 ppm.[2]

Experimental Protocol for ¹³C NMR:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR.[5] Proton decoupling is commonly employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H and C=O groups.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) (KBr pellet) | Wavenumber (cm⁻¹) (DMSO solution) |

| N-H Stretch (pyrrole) | ~3400 | ~3400 |

| N-H Stretch (amide) | ~3300-3100 (broad) | ~3300-3100 (broad) |

| C=O Stretch (Amide I) | 1644 | 1689, 1667 |

| N-H Bend (Amide II) | ~1600 | ~1600 |

-

N-H Stretching: The pyrrole N-H stretch typically appears as a sharp band around 3400 cm⁻¹. The amide N-H stretching vibrations result in a broad absorption in the region of 3300-3100 cm⁻¹, characteristic of hydrogen-bonded N-H groups.

-

C=O Stretching (Amide I Band): The carbonyl stretching vibration is a strong and prominent band. Interestingly, in a KBr pellet, this band appears at 1644 cm⁻¹. However, in a DMSO solution, it splits into a doublet at 1689 and 1667 cm⁻¹. This splitting is attributed to the presence of rotational isomers (s-cis and s-trans) due to restricted rotation around the C(ring)-C(carbonyl) bond in solution.[7]

Experimental Protocol for FT-IR:

For solid-state analysis, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For solution-phase analysis, the sample is dissolved in a suitable solvent like DMSO, and the spectrum is recorded using a liquid cell.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular formula of this compound is C₅H₆N₂O, with a molecular weight of 110.11 g/mol .[8][9]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 110.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1H-Pyrrole-2-carboxamide Derivatives

Abstract

The 1H-pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the key biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols. This document is designed to be a comprehensive resource, synthesizing current knowledge and offering insights into the design and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Significance of the this compound Moiety

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle found in numerous natural products and synthetic molecules of therapeutic importance.[1] The this compound moiety, in particular, has emerged as a crucial pharmacophore, demonstrating a remarkable capacity for molecular recognition and interaction with various biological targets.[2][3] This versatility stems from the unique electronic properties of the pyrrole ring and the hydrogen bonding capabilities of the carboxamide group. The ability to readily modify the substituents at different positions of the pyrrole ring and the amide nitrogen allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of new drug candidates. This guide will systematically explore the major therapeutic areas where this compound derivatives have shown significant promise.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with diverse mechanisms of action.[4] this compound derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria.[2][4][5]

Mechanism of Action: Targeting Essential Bacterial Processes

A key advantage of this class of compounds is their ability to target various essential bacterial enzymes.

-

DNA Gyrase Inhibition: Some 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have been identified as potential inhibitors of Escherichia coli DNA gyrase, an enzyme crucial for DNA replication and repair.[2] This inhibition disrupts essential cellular processes, leading to bacterial cell death.

-

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition: In the context of tuberculosis, certain pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of MmpL3.[6][7] MmpL3 is an essential transporter protein involved in the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[6] Inhibition of MmpL3 disrupts cell wall integrity, leading to mycobacterial death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on their structural features.

-

Substituents on the Pyrrole Ring: Dihalogenation, particularly dibromination, on the pyrrole ring has been shown to be crucial for intense antibacterial activity.[2] The attachment of phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring can significantly improve anti-tuberculosis (anti-TB) activity.[6][7]

-

Substituents on the Carboxamide Nitrogen: Bulky substituents, such as an adamantyl group, on the carboxamide nitrogen have been shown to greatly enhance anti-TB activity.[6] For broader antibacterial activity, various aromatic and cycloaliphatic amines can be coupled to the carboxylic acid, with specific substitutions leading to potent activity against strains like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[4][5]

-

Importance of Hydrogen Bonding: The hydrogens on the pyrrole and carboxamide moieties are often crucial for maintaining potent activity, likely due to their involvement in hydrogen bonding interactions with the target enzyme's active site.[6]

Quantitative Data: Antimicrobial Potency

The following table summarizes the minimum inhibitory concentration (MIC) values for representative this compound derivatives against various bacterial strains.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [2] |

| 1-(4-Chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-N-methyl-1H-pyrrole-2-carboxamide | Gram-negative bacteria | 1.02-3.56 | [2][4][5] |

| 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids | Escherichia coli (DNA Gyrase) | - | [2] |

| Phenyl and Pyridyl substituted Pyrrole-2-carboxamides | Mycobacterium tuberculosis | < 0.016 | [6][7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for evaluating the in vitro antibacterial activity of novel compounds is the broth microdilution assay.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting the Hallmarks of Cancer

The this compound scaffold is present in numerous compounds exhibiting potent anticancer activity through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and angiogenesis.[8][9][10]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

These derivatives have been shown to target several critical pathways in cancer biology.

-

Kinase Inhibition (EGFR and VEGFR): Certain pyrrole derivatives act as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] These receptor tyrosine kinases play crucial roles in tumor growth, proliferation, and angiogenesis. By binding to these receptors, the compounds block downstream signaling pathways, leading to apoptosis in malignant cells.[8]

-

Tubulin Polymerization Inhibition: Novel pyrrole-based carboxamides have been identified as microtubule targeting agents (MTAs).[11] They bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network halts the cell cycle in the G2/M phase, leading to mitotic arrest and subsequent apoptosis.[11]

-

EZH2 Inhibition: A series of pyrrole-3-carboxamide derivatives have been developed as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2).[12] EZH2 is a histone methyltransferase that is often overexpressed in various cancers and is involved in silencing tumor suppressor genes.[12] Inhibition of EZH2 can reactivate these suppressor genes, leading to anticancer effects.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these compounds is intricately linked to their chemical structure.

-

For Kinase Inhibition: The nature of the radical substituents on the pyrrole ring influences the interaction with the cell membrane and the target kinases.[8]

-

For Tubulin Inhibition: Specific substitutions on the pyrrole and carboxamide moieties contribute to efficient binding within the colchicine-binding site of tubulin.[11]

-

For EZH2 Inhibition: The presence of a pyridone fragment attached to the pyrrole-3-carboxamide core has been shown to be important for potent EZH2 inhibition.[12]

Quantitative Data: In Vitro Antiproliferative Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrrolizine-5-carboxamide derivative (4c) | MCF-7 (Breast) | 0.08 | Not specified | [13] |

| Pyrrolizine-5-carboxamide derivative (4b, 5b) | MCF-7, A2780, HT29 | 0.30-0.92 | COX Inhibition | [13] |

| N-substituted pyrrole-based scaffold (Compound 1) | L1210, CEM, HeLa | 10-14 | Not specified | [14] |

| Pyrrole-based carboxamides (CA-61, CA-84) | Various epithelial cancers | Potent | Tubulin Inhibition | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for its management. Several pyrrole-containing compounds, including some NSAIDs like tolmetin and ketorolac, feature the pyrrole scaffold.[15][16]

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes.

-

COX-1 and COX-2 Inhibition: These compounds can inhibit both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[15][17] Some derivatives have been designed to exhibit a balance of COX-1 and COX-2 inhibition to enhance efficacy and improve safety profiles.[17]

-

Dual COX/LOX Inhibition: To overcome the side effects associated with selective COX-2 inhibition, some pyrrole derivatives have been developed as dual inhibitors of both COX-2 and lipoxygenase (LOX) pathways, thereby preventing the release of both prostaglandins and leukotrienes.[18]

-

Immunomodulatory Effects: Certain pyrrole derivatives can also exert immunomodulatory effects by altering the production of pro-inflammatory and anti-inflammatory cytokines. For instance, some compounds have been shown to decrease serum levels of the pro-inflammatory cytokine TNF-α and increase the levels of the anti-inflammatory cytokine TGF-β1.[16]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity and COX selectivity can be modulated through structural modifications.

-

Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring are critical for COX inhibitory activity.

-

Acidic Moiety: The presence of an acetic acid group at position 1 of the pyrrole ring has been associated with high activity against both COX-1 and COX-2.[17]

Quantitative Data: In Vitro COX Inhibition

The following table shows the half-maximal inhibitory concentration (IC50) values for representative pyrrole derivatives against COX-1 and COX-2.

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Pyrrole carboxylic acid derivatives (e.g., 4g, 4h, 4k, 4l) | Potent inhibition | Potent inhibition | [17] |

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be evaluated using commercially available inhibitor screening kits.

Workflow for COX Inhibition Assay

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site | Semantic Scholar [semanticscholar.org]

- 12. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Whitepaper: Natural Sources, Biosynthesis, and Isolation of 1H-Pyrrole-2-carboxamide

An In-Depth Technical Guide for Researchers

Abstract: 1H-Pyrrole-2-carboxamide and its derivatives represent a significant class of natural products, serving as crucial precursors and core scaffolds for a multitude of bioactive alkaloids with potential applications in medicine and drug development[1]. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural origins of this compound, its biosynthetic pathways, and detailed, field-proven methodologies for its isolation and purification from complex natural matrices. The protocols described herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Significance of the Pyrrole-2-carboxamide Scaffold

The pyrrole ring is a fundamental heterocyclic motif found in a vast array of life's essential molecules, from heme and chlorophyll to vitamin B12[2]. The pyrrole-2-carboxamide moiety, specifically, is a recurring structural unit in numerous marine alkaloids, many of which exhibit promising biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties[1][2]. Its importance is underscored by its role as a key biosynthetic precursor to more complex and potent molecules, such as the pyrrole-imidazole alkaloids (P-2-AIs)[3][4]. Understanding the natural production and developing robust methods for the isolation of this compound is therefore a critical first step for natural product chemists and pharmacologists aiming to explore this rich chemical space for novel therapeutic agents.

Natural Occurrences of this compound and Derivatives

The marine environment, particularly sponges, is the most prolific source of pyrrole-2-carboxamide alkaloids. Microorganisms, such as actinomycetes, also contribute to the diversity of these natural products.

Marine Sponges: A Primary Reservoir

Sponges of the genus Agelas and Stylissa are renowned for producing a wide variety of brominated and non-brominated pyrrole alkaloids[5].

-

Agelas nakamurai : This South China Sea sponge has been a source for the isolation of several pyrrole-2-carboxamides. Research has identified both brominated and non-brominated congeners from this species[2][5].

-

Stylissa carteri : Collected from the Red Sea, this sponge has yielded a diverse array of fifteen pyrrole alkaloids, including 3,4-dibromo-1H-pyrrole-2-carbamide and 4-bromo-1H-pyrrole-2-carbamide[6][7][8].

-

Other Marine Sources : Genera such as Hymeniacidon, Axinella, and Pseudaxinyssa are also known producers of related bioactive pyrrole alkaloids[8].

Microbial Sources

While marine invertebrates are primary sources, microorganisms are also known to produce this scaffold.

-

Streptomyces species : The PubChem database notes that this compound and its parent acid, Pyrrole-2-carboxylic acid, have been reported in bacteria of the genus Streptomyces[9][10]. These actinomycetes are well-known producers of diverse secondary metabolites.

Data Summary: Natural Sources

| Compound Class | Specific Compound Example | Natural Source (Genus, Species) | Habitat | Reference |

| Pyrrole-2-carboxamides | Non-brominated & Brominated Analogs | Agelas nakamurai | Marine (South China Sea) | [2][5] |

| Bromopyrrole Alkaloids | 3,4-dibromo-1H-pyrrole-2-carbamide | Stylissa carteri | Marine (Red Sea) | [6][7] |

| Pyrrole-2-carboxamide | This compound | Streptomyces sp. | Microbial | [9] |

| Pyrrole-Imidazole Alkaloids | Oroidin, Ageliferin | Agelas cf. mauritiana, Agelas spp. | Marine | [4][5][6] |

Biosynthesis: The Origin of the Pyrrole-2-Carboxylate Scaffold

Understanding the biosynthesis of this compound provides critical context for its presence in nature. The recurring biological form is the pyrrole-2-carboxylate skeleton, which is often activated and used as an acyl donor in subsequent biosynthetic steps[3]. The prevailing hypothesis suggests that this scaffold originates from proteinogenic amino acids, primarily L-proline.

The proposed pathway involves the enzymatic oxidation of L-proline to form a pyrrole-2-carboxyl moiety, which remains tethered to a carrier protein (S-PCP). This activated intermediate is then positioned for further reactions, such as amidation to form the carboxamide or coupling with other amino acids (like arginine) to build the more complex pyrrole-imidazole alkaloids[3][4].

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of this compound from natural sources is a multi-step process requiring careful optimization. The following protocol is a generalized yet robust workflow synthesized from methodologies reported for marine sponges[7][8].

Step 1: Collection and Initial Extraction

The primary objective is to efficiently extract the target compounds from the biomass while minimizing degradation.

-

1.1. Sample Preparation : Immediately after collection, the marine sponge material is typically frozen or immersed in a solvent like ethanol or methanol to halt enzymatic degradation[7]. The preserved material is then homogenized or cut into small pieces to increase the surface area for extraction.

-

1.2. Solvent Maceration/Soxhlet Extraction : The homogenized biomass is exhaustively extracted with an organic solvent. Methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH are commonly used. Maceration involves soaking the material in the solvent at room temperature for extended periods (e.g., 3 x 24h), while Soxhlet extraction provides a more efficient, continuous extraction with hot solvent[11].

-

1.3. Concentration : The resulting crude extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Step 2: Solvent Partitioning (Fractionation)

Solvent partitioning is a critical liquid-liquid extraction step that separates compounds based on their polarity, simplifying the complex crude extract into manageable fractions.

-

2.1. Initial Suspension : The dried crude extract is suspended in water or a water/methanol mixture.

-

2.2. Sequential Extraction : The aqueous suspension is then sequentially partitioned with solvents of increasing polarity. A common sequence is:

-

Ethyl Acetate (EtOAc) : To extract medium-polarity compounds.

-

n-Butanol (n-BuOH) : To extract more polar compounds.

-

-

2.3. Fraction Collection : The organic layers (EtOAc, n-BuOH) and the final aqueous layer are separated and concentrated. The pyrrole alkaloids are often found in the EtOAc and n-BuOH fractions[7].

Step 3: Chromatographic Purification

This stage involves multiple chromatographic techniques to isolate the pure compound from the enriched fractions.

-

3.1. Vacuum Liquid Chromatography (VLC) / Column Chromatography (CC) : The most promising fraction (e.g., from n-BuOH) is subjected to initial chromatographic separation on a silica gel column. The column is eluted with a solvent gradient of increasing polarity (e.g., starting with chloroform (CHCl₃) and gradually increasing the proportion of methanol (MeOH))[7]. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

-

3.2. Semi-Preparative High-Performance Liquid Chromatography (HPLC) : Fractions from CC containing the target compound are further purified using HPLC. A reverse-phase C18 column is most common.

-

Mobile Phase : A gradient of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically used[8].

-

Detection : A photodiode array (PDA) detector is used to monitor the elution, with detection wavelengths set at 235, 254, and 280 nm[8].

-

-

3.3. Final Purification : If necessary, a final purification step using a different HPLC column or a different solvent system (isocratic elution) is performed to achieve >95% purity. For racemic mixtures, chiral HPLC may be employed to resolve the enantiomers[5].

Workflow Visualization: Isolation & Purification

Structural Elucidation and Characterization

Once isolated, the compound's identity must be unequivocally confirmed.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the complete chemical structure and assign all proton and carbon signals.

-

Comparison : The obtained spectroscopic data (MS and NMR) are critically compared with values reported in the scientific literature to confirm the identity of this compound or its derivatives[7].

Conclusion and Future Outlook

Marine sponges and associated microorganisms remain a fertile ground for the discovery of novel pyrrole-2-carboxamide derivatives. The methodologies outlined in this guide provide a robust framework for the successful isolation and characterization of these valuable natural products. The primary challenge remains the often low natural abundance of these compounds, which necessitates highly efficient and sensitive isolation techniques. Future efforts may focus on optimizing extraction methods, such as pressurized liquid extraction[12], and employing advanced chromatographic techniques to improve yields and throughput. These efforts are essential to supply sufficient material for comprehensive biological evaluation and to advance promising candidates into the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (PDF) Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri (2018) | Ashraf Hamed | 20 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. This compound | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrole Ring

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique electronic properties and synthetic accessibility, has cemented its role as a fundamental building block in a vast array of therapeutic agents.[3][4] From naturally occurring vital molecules like heme and chlorophyll to blockbuster synthetic drugs, the pyrrole motif is a recurring theme in compounds that modulate critical biological pathways.[5][6] This guide provides a comprehensive technical overview of pyrrole-containing medicinal compounds, delving into their mechanisms of action, structure-activity relationships, synthesis, and biological evaluation.

Therapeutic Applications of Pyrrole-Containing Compounds: A Diverse Pharmacological Landscape

The inherent structural features of the pyrrole ring, including its capacity for hydrogen bonding and substitution at multiple positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7] This has led to the development of pyrrole-containing drugs across a wide spectrum of therapeutic areas, including cardiovascular disease, inflammation, and oncology.[4][8]

Atorvastatin: A Landmark in Cholesterol Management

Atorvastatin, marketed as Lipitor, is a synthetic pyrrole-based compound that has revolutionized the treatment of hypercholesterolemia.[9][10] It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9][11]

Mechanism of Action: Atorvastatin competitively inhibits HMG-CoA reductase, thereby reducing the synthesis of cholesterol in the liver.[10][11] This decrease in intracellular cholesterol upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[9][12] Beyond its lipid-lowering effects, atorvastatin also exhibits pleiotropic anti-inflammatory properties.[11]

Signaling Pathway of Atorvastatin Action:

References

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. clyte.tech [clyte.tech]

The Role of 1H-Pyrrole-2-carboxamide in Medicinal Chemistry: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The 1H-pyrrole-2-carboxamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its deceptively simple architecture, consisting of a five-membered aromatic pyrrole ring linked to a primary, secondary, or tertiary carboxamide, provides a versatile framework for developing potent and selective modulators of a wide array of biological targets. This guide explores the multifaceted role of this scaffold, delving into its fundamental chemical properties, diverse therapeutic applications, intricate structure-activity relationships (SAR), and the robust synthetic strategies employed in its derivatization. We will examine its success in targeting enzymes and receptors implicated in infectious diseases, cancer, and neurological disorders, providing field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Profile in Versatility

The efficacy of the this compound scaffold stems from its unique combination of structural and electronic properties. The pyrrole ring itself is an electron-rich aromatic system, while the carboxamide moiety presents critical hydrogen bond donor and acceptor capabilities. The N-H of the pyrrole and the N-H of a primary or secondary amide can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This trifecta of interaction points allows derivatives to form tight, specific binding interactions within the active sites of diverse proteins.

Furthermore, the scaffold offers multiple, readily accessible points for chemical modification (Positions 1, 3, 4, 5 on the pyrrole ring and the amide nitrogen), enabling chemists to systematically tune a compound's steric bulk, lipophilicity, and electronic profile. This tunability is fundamental to optimizing potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Therapeutic Landscape and Mechanisms of Action

Derivatives of this compound have demonstrated significant therapeutic potential across several major disease areas. The scaffold's ability to engage with targets ranging from bacterial enzymes to human G-protein coupled receptors underscores its remarkable adaptability.

2.1. Antimicrobial Agents: A New Front Against Resistance

The pyrrole-carboxamide core is a pharmacophore in numerous compounds with potent activity against bacteria, viruses, and mycobacteria.[1]

-

Anti-tuberculosis: A prominent application is the development of inhibitors against the mycobacterial membrane protein Large 3 (MmpL3), which is essential for transporting mycolic acids and building the mycobacterial cell wall.[2] Structure-guided design has led to potent pyrrole-2-carboxamide derivatives with impressive anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity.[2] The hydrogen atoms on both the pyrrole nitrogen and the amide are crucial for potency, as their methylation leads to a dramatic loss of activity, indicating their vital role in forming hydrogen bonds within the MmpL3 active site.[2]

-

Antibacterial: The scaffold has yielded broad-spectrum antibacterial agents. Derivatives have shown efficacy against both Gram-positive and Gram-negative strains, with MIC values in the low microgram per milliliter range (1.05–12.01 μg/mL).[3][4] These compounds often function by inhibiting essential bacterial enzymes or disrupting cell membrane integrity.

-

Antiviral: Researchers have successfully designed pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides as potent inhibitors of the SARS-CoV-2 main protease (MPro), a critical enzyme for viral replication.[5] Other derivatives have been investigated for activity against Hepatitis C Virus (HCV), where they can suppress viral replication by inhibiting host factors like cyclooxygenase-2 (COX-2).[6]

2.2. Anticancer Therapeutics: Targeting Cellular Proliferation

The pyrrole-carboxamide scaffold has been extensively utilized to develop novel anticancer agents that operate through diverse mechanisms.[7]

-

Tubulin Polymerization Inhibition: Certain pyrrole-based carboxamides exhibit potent anti-cancer properties by interfering with microtubule dynamics.[8] These agents bind to the colchicine-binding site on tubulin, inhibiting its polymerization. This disruption of the microtubule network halts the cell cycle in the G2/M phase, leading to mitotic arrest and ultimately apoptosis in cancer cells.[8]

-

Kinase Inhibition: Pyrrole derivatives have been synthesized as inhibitors of key protein kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[9] By forming stable complexes with these kinases, they block downstream signaling pathways that drive cell proliferation and angiogenesis.

-

Dual mPGES-1/sEH Inhibition: More recently, 5‐methyl‐2‐carboxamidepyrrole derivatives have been developed as dual inhibitors of microsomal prostaglandin E2 synthase‐1 (mPGES‐1) and soluble epoxide hydrolase (sEH), two enzymes implicated in inflammation and cancer, highlighting a promising multi-target approach.[10]

2.3. Central Nervous System (CNS) Agents: Modulating Neurological Pathways

The ability of small molecules based on this scaffold to cross the blood-brain barrier has opened avenues for treating neurological and psychiatric disorders.

-

Cognition Enhancement: 2-Phenyl-1H-pyrrole-3-carboxamide has been identified as a novel scaffold for developing inverse agonists of the serotonin 6 (5-HT₆) receptor.[11] Inverse agonism at this receptor is a validated strategy for improving cognitive function. Lead compounds have been shown to reverse scopolamine-induced memory deficits in preclinical models, suggesting potential for treating cognitive impairments in disorders like Alzheimer's disease and schizophrenia.[11]

-

Neurodegenerative Diseases: The scaffold is a key component in the design of inhibitors for enzymes implicated in neurodegeneration, such as phosphodiesterase 4B (PDE4B) and monoamine oxidase B (MAO-B).[12][13] PDE4B inhibitors can modulate neuroinflammatory processes, while MAO-B inhibitors prevent the breakdown of neurotransmitters and reduce oxidative stress, both of which are key pathological features of Alzheimer's and Parkinson's diseases.[12][14][15]

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the this compound scaffold has yielded a wealth of SAR data, providing a roadmap for rational drug design. The causality behind these relationships often lies in optimizing interactions with specific sub-pockets of the target protein.

| Position of Modification | General Observation | Therapeutic Target Example & Rationale | Citation |

| Pyrrole N-H (Position 1) | Substitution is often tolerated but can be critical. The N-H itself is a key H-bond donor. | MmpL3 (Anti-TB): Replacing the pyrrole hydrogen with a methyl group reduced activity ~50-fold. This N-H is a crucial hydrogen bond donor. | [2] |

| Amide N-H | The N-H is a critical H-bond donor. The substituents on the nitrogen (R') define interactions with a key binding pocket. | MmpL3 (Anti-TB): Bulky, lipophilic groups like adamantyl dramatically increase potency by occupying a hydrophobic pocket. Small or aromatic groups lead to loss of activity. | [2] |

| Pyrrole C4/C5 | Substitution with electron-withdrawing groups or hydrophobic moieties often enhances activity. | PDE4B (CNS): Phenyl groups with electron-withdrawing substituents (e.g., 3,4-dichloro) at these positions are favorable for potent inhibition. | [12] |

| Pyrrole C4/C5 | Vicinal diphenyl groups can be important for potency. | Metallo-β-lactamase (Antibacterial): The presence of 4,5-diphenyl groups on the pyrrole ring is important for the inhibitory potency against several MBL subclasses. | [16] |

| Carboxamide Moiety | The amide itself is generally essential. Modifications to esters or other bioisosteres often reduce activity. | Antimalarial: Replacement of the carboxamide with esters or other amides resulted in considerably reduced antimalarial activity. | [17] |

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound libraries is typically straightforward, relying on robust and well-established chemical transformations. A common and efficient route involves the coupling of a pyrrole-2-carboxylic acid intermediate with a desired amine.

Diagram: General Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and optimization of a this compound-based therapeutic agent.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules [mdpi.com]

- 16. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1H-Pyrrole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Pyrrole-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of the key therapeutic targets modulated by this chemical class. We will delve into the mechanistic underpinnings of these interactions, present quantitative data on their potency, and provide exemplary experimental protocols for their validation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this compound derivatives.

Introduction: The Therapeutic Promise of the this compound Core

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutics. The this compound, in particular, has emerged as a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] This guide will explore the key molecular targets that are potently and, in some cases, selectively modulated by this promising class of compounds.

Modulating the Inflammatory Response: Targeting Phosphodiesterase 4B (PDE4B)

2.1. The Role of PDE4B in Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). The PDE4B isoform is predominantly expressed in inflammatory and immune cells, where it plays a critical role in regulating pro-inflammatory responses. Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn suppresses the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[6]

2.2. This compound Derivatives as PDE4B Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B.[6] These compounds have demonstrated significant anti-inflammatory activity by inhibiting the release of TNF-α from macrophages stimulated with pro-inflammatory agents like lipopolysaccharide (LPS).[6] The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for optimizing their potency and selectivity.[6]

2.3. Quantitative Analysis of PDE4B Inhibition

The inhibitory potency of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B is summarized below.

| Compound ID | PDE4B IC50 (µM) | PDE4D IC50 (µM) | TNF-α Inhibition IC50 (µM) |

| 11h | 0.11 | >10 | 0.5 |

| Rolipram | 0.20 | 0.2 | 0.3 |

Data sourced from reference[6].

2.4. Experimental Protocol: TNF-α Release Assay in Macrophages

This protocol outlines the key steps to assess the anti-inflammatory activity of this compound derivatives by measuring their effect on TNF-α release from bone marrow-derived macrophages (BMDMs).

-

Cell Culture: Culture BMDMs in a suitable medium until they reach the desired confluency.

-

Pre-treatment: Pre-treat the BMDMs with varying concentrations of the test compounds (e.g., 1 µM, 10 µM) or a known PDE4 inhibitor like rolipram for 30 minutes.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as LPS (100 ng/mL) for 4 hours to induce TNF-α production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle-treated control.

2.5. Signaling Pathway of PDE4B Inhibition

Caption: Inhibition of PDE4B by this compound derivatives.

Combating Drug-Resistant Tuberculosis: Targeting MmpL3

3.1. MmpL3: A Critical Transporter in Mycobacterium tuberculosis

Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis. It is responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. This makes MmpL3 a highly attractive target for the development of new anti-tuberculosis drugs, particularly against drug-resistant strains.[7][8]

3.2. This compound Derivatives as MmpL3 Inhibitors

Structure-guided design and pharmacophore modeling have led to the development of potent this compound derivatives as MmpL3 inhibitors.[7][8] These compounds exhibit excellent activity against drug-resistant tuberculosis strains and have demonstrated favorable safety profiles, with low cytotoxicity and minimal inhibition of the hERG K+ channel.[7][8]

3.3. Quantitative Analysis of Anti-TB Activity

The in vitro activity of a representative this compound derivative against M. tuberculosis and its effect on the hERG channel are presented below.

| Compound ID | M. tuberculosis MIC (µg/mL) | Cytotoxicity IC50 (µg/mL) | hERG Inhibition IC50 (µM) |

| 32 | <0.016 | >64 | >30 |

Data sourced from references[7][8].

3.4. Experimental Protocol: MmpL3 Target Engagement Assay

This protocol describes a method to confirm that the anti-tubercular activity of this compound derivatives is mediated through the inhibition of MmpL3.

-

Strain Generation: Generate strains of M. smegmatis that express either the wild-type MmpL3 from M. tuberculosis (MmpL3tb) or mutated variants of MmpL3tb.

-

MIC Determination: Determine the minimum inhibitory concentration (MIC) of the test compounds against the wild-type and mutant strains using a standard broth microdilution method.

-

Data Analysis: A significant increase in the MIC for the mutant strains compared to the wild-type strain indicates that the compound's activity is dependent on its interaction with MmpL3.

-

Mycolic Acid Biosynthesis Assay (Optional): To further confirm the mechanism, perform a [14C] acetate metabolic labeling assay to measure the effect of the compounds on mycolic acid biosynthesis. Inhibition of MmpL3 will lead to a reduction in the incorporation of labeled acetate into mycolic acids.[8]

3.5. Experimental Workflow for MmpL3 Target Validation

Caption: Workflow for validating MmpL3 as the target.

Targeting Neuroinflammation and Neurodegeneration

The versatility of the this compound scaffold extends to the central nervous system, with derivatives showing promise in targeting enzymes and receptors implicated in neurodegenerative diseases.

4.1. p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α MAPK signaling pathway is a key regulator of inflammatory responses in the brain. Its overactivation is associated with neuroinflammation in conditions like Alzheimer's disease. A novel series of this compound derivatives have been identified as inhibitors of p38α MAPK through virtual screening and subsequent optimization.[9]

4.2. Selective Butyrylcholinesterase (BChE) Inhibition

In the progression of Alzheimer's disease, the levels of butyrylcholinesterase (BChE) increase while those of acetylcholinesterase (AChE) decrease. Therefore, selective inhibition of BChE is considered a viable therapeutic strategy. Certain 1,3-diaryl-pyrrole derivatives have demonstrated high selectivity for BChE over AChE, with IC50 values in the low micromolar range.[10][11] Kinetic studies have revealed a mixed competitive mode of inhibition for some of these compounds.[11]

4.3. 5-HT6 Receptor Inverse Agonism

The serotonin 5-HT6 receptor is a promising target for enhancing cognitive function. A 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been developed to create inverse agonists of the 5-HT6 receptor.[12][13] These compounds have shown the ability to reverse cognitive deficits in preclinical models.[13]

Broader Therapeutic Potential: Anticancer and Anti-inflammatory Applications

5.1. Enhancer of Zeste Homologue 2 (EZH2) Inhibition

EZH2 is a histone methyltransferase that is often overexpressed in various cancers, where it acts as an oncogene by silencing tumor suppressor genes. Pyrrole-3-carboxamide derivatives have been reported as inhibitors of EZH2, leading to a reduction in the methylation of histone H3 at lysine 27 (H3K27me3) and an increase in the expression of downstream tumor suppressor genes.[14]

5.2. Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Pyrrole derivatives have been designed as dual inhibitors of COX-1 and COX-2, as well as selective COX-2 inhibitors, offering potential for the development of novel anti-inflammatory agents with improved side-effect profiles compared to traditional NSAIDs.[15][16]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutics targeting a diverse range of diseases. The examples highlighted in this guide underscore the potential of this chemical class to yield potent and selective modulators of key biological targets. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in relevant in vivo disease models. The continued exploration of the chemical space around the this compound core promises to deliver the next generation of innovative medicines.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanisms of Action of 1H-Pyrrole-2-carboxamide and its Analogs

Introduction

The 1H-pyrrole-2-carboxamide scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at various positions, make it an attractive starting point for the design of novel therapeutics.[1] This guide provides an in-depth technical exploration of the diverse mechanisms of action exhibited by analogs of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of how these compounds modulate key biological pathways, offering insights into their therapeutic potential across a range of diseases, from inflammatory conditions and infectious diseases to cancer.

This document will dissect three primary mechanisms of action where this compound analogs have demonstrated significant activity:

-

Inhibition of Phosphodiesterase 4B (PDE4B)

-

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

-

Inhibition of Protein Kinases (VEGFR-2 and JAK2)

For each mechanism, we will explore the underlying signaling pathways, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols to enable the replication and validation of these findings.

Inhibition of Phosphodiesterase 4B (PDE4B)

Mechanism of Action

Analogs of this compound, particularly the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, have emerged as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B).[3] PDE4B is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating inflammatory responses.[4] By inhibiting PDE4B, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from immune cells like macrophages.[3] This mechanism of action makes PDE4B inhibitors promising therapeutic agents for central nervous system (CNS) diseases with an inflammatory component.[3]

Docking studies have revealed that the 1H-pyrrolo[2,3-b]pyridine core of these inhibitors engages in π–π stacking interactions with key phenylalanine residues (e.g., Phe618) within the active site of PDE4B.[3] The carboxamide portion and its substituents are crucial for modulating potency and selectivity, with variations in ring size and hydrophobicity significantly impacting activity.[3]

Signaling Pathway

The inhibition of PDE4B by this compound analogs leads to an increase in intracellular cAMP, which subsequently activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates downstream effectors involved in the inflammatory response, ultimately leading to a reduction in the transcription and release of pro-inflammatory cytokines like TNF-α.

Quantitative Data

| Compound ID | R Group on Carboxamide | PDE4B IC50 (µM)[3] | PDE4D IC50 (µM)[3] | Selectivity (PDE4D/PDE4B)[3] |

| 11a | Cyclopropyl | 0.45 | 1.2 | 2.7 |

| 11c | 3-Fluorocyclobutyl | 0.38 | 1.5 | 3.9 |

| 11h | 3,3-Difluoroazetidine | 0.14 | 0.84 | 6.0 |

| Rolipram | (Standard) | 0.11 | 0.23 | 2.1 |

Experimental Protocols

1.4.1. PDE4B Enzymatic Assay[2][5]

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4B.

Methodology:

-

Reagents and Materials:

-

Recombinant human PDE4B enzyme

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds serially diluted in DMSO

-

384-well black microplate

-

Microplate reader capable of measuring fluorescence polarization (FP) or TR-FRET

-

-